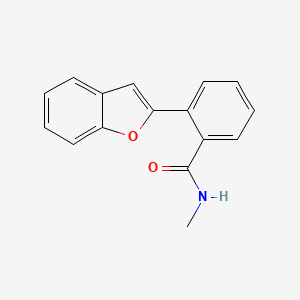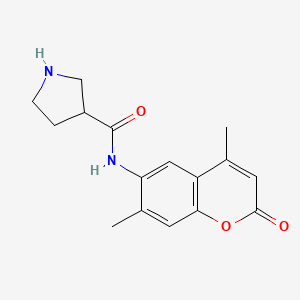![molecular formula C19H30N2O B4531889 3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B4531889.png)
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
描述
3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol is a complex organic compound that features a unique structure combining isoquinoline and piperidine moieties. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol typically involves multiple steps. One common approach starts with the preparation of 3,4-dihydroisoquinoline derivatives, which are then subjected to N-alkylation reactions. The desired product is obtained through a series of reactions including oxidation and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary alcohols.
科学研究应用
3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an androgen receptor antagonist, inhibiting the growth of androgen-dependent cancer cells . The compound’s effects are mediated through binding to receptors and modulating signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share the isoquinoline core and exhibit similar pharmacological properties.
Piperidine derivatives: Compounds with piperidine moieties that have diverse biological activities.
Uniqueness
3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol is unique due to its combined isoquinoline and piperidine structure, which may confer distinct biological activities and synthetic utility compared to other similar compounds .
属性
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-19(2,15-22)14-20-10-5-8-18(13-20)21-11-9-16-6-3-4-7-17(16)12-21/h3-4,6-7,18,22H,5,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVXPJJYYFKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC(C1)N2CCC3=CC=CC=C3C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-(3-chlorobenzyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4531818.png)
![4-(2-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B4531824.png)
![2-(2,4-dioxo-1-imidazolidinyl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylacetamide](/img/structure/B4531835.png)
![8-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4531844.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B4531849.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4531856.png)
![3-(2-ethoxyethyl)-1-(4-methylpent-3-en-1-yl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B4531873.png)

![3-{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B4531899.png)

![3-[2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]pyrazine-2-carbonitrile](/img/structure/B4531910.png)
![2-(methoxymethyl)-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperidine](/img/structure/B4531915.png)
![(2,4-dimethoxyphenyl)(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B4531923.png)
![1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B4531929.png)
